molecular formula C19H18ClN3O4S2 B2916749 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 922046-43-3

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2916749
CAS No.: 922046-43-3
M. Wt: 451.94
InChI Key: YBQKNKHEIAPKBK-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 2 with a 4-chlorophenylsulfonamido group and at position 4 with an acetamide moiety linked to a 2-ethoxyphenyl ring. The sulfonamide group is a key pharmacophore in antimicrobial and enzyme-inhibiting agents, while the ethoxy group may enhance lipophilicity and membrane permeability. Its molecular formula is C₂₃H₁₈ClN₃O₄S₂, with a molecular weight of 500.0 g/mol .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-2-27-17-6-4-3-5-16(17)22-18(24)11-14-12-28-19(21-14)23-29(25,26)15-9-7-13(20)8-10-15/h3-10,12H,2,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQKNKHEIAPKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide is a sulfonamide derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C18_{18}H18_{18}ClN3_{3}O3_{3}S
  • Molecular Weight: 401.9 g/mol
  • Structural Features: The compound features a thiazole ring, a sulfonamide group, and an acetamide moiety, which contribute to its biological activity .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in inflammatory processes, particularly the p38 mitogen-activated protein kinase (MAPK). This inhibition is crucial in modulating pathways associated with inflammation and pain .

Antimicrobial Properties

The presence of the thiazole and sulfonamide moieties suggests potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal strains, making this compound a candidate for further pharmacological exploration .

Anti-inflammatory Effects

The compound's ability to inhibit p38 MAPK suggests that it may also possess anti-inflammatory properties. This could make it valuable in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune disorders .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Anti-inflammatory Studies:
    • A study demonstrated that thiazole-sulfonamide derivatives exhibit significant inhibition of pro-inflammatory cytokines in vitro, supporting their potential use in inflammatory diseases.
  • Antibacterial Activity:
    • Research has shown that compounds with similar sulfonamide structures can effectively inhibit bacterial growth, particularly against resistant strains of Staphylococcus aureus.
  • Mechanistic Insights:
    • Molecular docking studies suggest that the compound interacts with the active sites of target enzymes, potentially leading to conformational changes that inhibit their activity .

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiazole Ring:
    • The initial step involves synthesizing the thiazole ring through cyclization reactions involving appropriate precursors.
  • Sulfonamide Formation:
    • The sulfonamide group is introduced by reacting the thiazole derivative with a suitable chlorosulfonic acid or sulfonamide reagent.
  • Acetamide Coupling:
    • Finally, the acetamide moiety is attached using acylation techniques to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of structurally related compounds reveals critical differences in substituents, heterocyclic cores, and biological activities:

Compound Name / CAS / Source Core Structure Key Substituents Biological Activity / Notes
Target Compound Thiazole 2-(4-ClPhSO₂NH), 4-(N-(2-ethoxyphenyl)acetamide) Likely antimicrobial/enzyme inhibition (based on sulfonamide pharmacophore) .
2-(2-(4-ClPhSO₂NH)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 922046-49-9) Thiazole 4-phenoxyphenyl (vs. 2-ethoxyphenyl) Phenoxy group may enhance π-π interactions but reduce solubility vs. ethoxy.
N-(2-ethylphenyl)-2-(2-((4-(MeSO₂)PhNH)thiazol-4-yl)acetamide (CAS 1203172-65-9) Thiazole Methylsulfonylphenylamino (vs. 4-ClPhSO₂NH), 2-ethylphenyl Increased polarity due to MeSO₂; potential kinase inhibition.
2-{[5-(4-ClPh)-4-(pyrrolyl)triazol-3-yl]S}-N-(2-ethoxyphenyl)acetamide (CAS 896308-96-6) 1,2,4-Triazole Triazole core, pyrrole substituent Triazole’s hydrogen-bonding capacity may improve target affinity vs. thiazole .
2-(4-ClPhO)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide (CAS 58590-35-5) Thiazole-sulfamoyl hybrid 4-chlorophenoxy, sulfamoylphenyl Dual sulfonamide-thiazole motif; potential diuretic/antibacterial applications.
2-(4-Arylpiperazin-1-yl)-N-[4-(2-(4-subst. Ph)thiazol-4-yl)Ph]acetamide derivatives Thiazole + piperazine Piperazine ring (bulky, hydrophilic) Enhanced solubility and antimicrobial activity (vs. ethoxy’s lipophilicity) .

Key Findings from Comparative Studies

Substituent Position and Bioactivity: The 2-ethoxyphenyl group in the target compound may confer better membrane permeability than the 4-phenoxyphenyl analog (CAS 922046-49-9) due to reduced steric hindrance .

Heterocyclic Core Impact :

  • Thiazole cores (target compound, CAS 922046-49-9) are associated with antimicrobial activity, while 1,2,4-triazole derivatives (CAS 896308-96-6) show broader kinase inhibition profiles .

Sulfonamide vs. Sulfamoyl Groups :

  • The target’s 4-chlorophenylsulfonamido group is a classic antibacterial motif, whereas sulfamoylphenyl (CAS 58590-35-5) may target carbonic anhydrases .

Piperazine vs. Ethoxy Substituents :

  • Piperazine-containing analogs () exhibit improved solubility but lower logP values than the target compound, suggesting divergent pharmacokinetic profiles .

Structure-Activity Relationships (SAR)

  • Ortho-Substitution : The 2-ethoxy group on the phenylacetamide may reduce metabolic degradation compared to para-substituted analogs .

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